N-Butyl-3-(tribromomethanesulfonyl)benzamide
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Overview
Description
N-Butyl-3-(tribromomethanesulfonyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group attached to the nitrogen atom and a tribromomethanesulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-(tribromomethanesulfonyl)benzamide typically involves the reaction of 3-aminobenzamide with tribromomethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-(tribromomethanesulfonyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted benzamides.
Reduction: Formation of butylbenzylamine or butylbenzyl alcohol.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
N-Butyl-3-(tribromomethanesulfonyl)benzamide has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Butyl-3-(tribromomethanesulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tribromomethanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-3-[(tert-butylamino)sulfonyl]benzamide
- N-Butyl-Benzenesulfonamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
N-Butyl-3-(tribromomethanesulfonyl)benzamide is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
299445-94-6 |
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Molecular Formula |
C12H14Br3NO3S |
Molecular Weight |
492.0 g/mol |
IUPAC Name |
N-butyl-3-(tribromomethylsulfonyl)benzamide |
InChI |
InChI=1S/C12H14Br3NO3S/c1-2-3-7-16-11(17)9-5-4-6-10(8-9)20(18,19)12(13,14)15/h4-6,8H,2-3,7H2,1H3,(H,16,17) |
InChI Key |
UHBZMQUYLPCAME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)C(Br)(Br)Br |
Origin of Product |
United States |
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